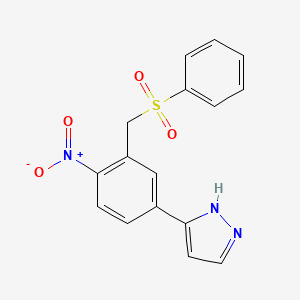
2-Nitro-5-(1H-pyrazol-3-yl)benzyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(1H-pyrazol-3-yl)benzyl phenyl sulfone, also known as NBDPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBDPS is a sulfone-based compound that contains a nitro group and a pyrazole ring, which makes it a versatile molecule for various applications.
Scientific Research Applications
1. Inhibitor of Human Neutrophil Elastase (hNE) This compound has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE), an enzyme that plays a crucial role in the development of Acute Respiratory Distress Syndrome (ARDS) .
Component in Energetic Materials
The compound’s structure, which includes a nitro group, suggests it could be used in the synthesis of energetic materials. These materials, which include explosives and propellants, rely on compounds that can release a large amount of energy in a short time .
Intermediate in Organic Synthesis
The compound’s structure, which includes both a pyrazole ring and a benzenesulfonyl group, makes it a useful intermediate in the synthesis of more complex organic compounds .
Potential Antiviral Agent
While specific antiviral applications for this compound have not been reported, similar compounds have shown antiviral activity. Therefore, it’s possible that this compound could also have antiviral properties .
Potential Anti-inflammatory Agent
Similar to its potential antiviral properties, this compound could also have anti-inflammatory properties. This is based on the anti-inflammatory activity observed in similar compounds .
Research Tool in Material Science
The compound’s unique structure and properties could make it a valuable tool in material science research, particularly in studies related to the properties of organic compounds and their interactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzenesulfonamides, have been found to interact with various proteins and enzymes
Mode of Action
Amines, which are structurally similar to pyrazoles, are known to act as nucleophiles and can form products with a variety of electrophiles . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that sulfonamides and lipids, which are structurally similar to this compound, are widely found in natural products, bioactive substances, and pharmaceuticals . They are involved in a wide range of biological and pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Benzimidazole molecules, which are structurally similar to this compound, have been found to be effective against various strains of microorganisms . This suggests that the compound may have similar antimicrobial effects.
properties
IUPAC Name |
5-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-19(21)16-7-6-12(15-8-9-17-18-15)10-13(16)11-24(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWQIAJPZTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=CC=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

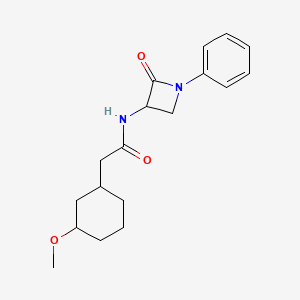
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
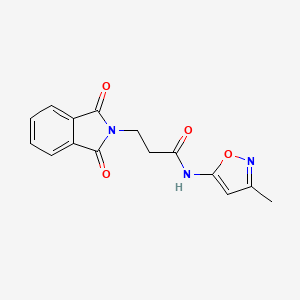
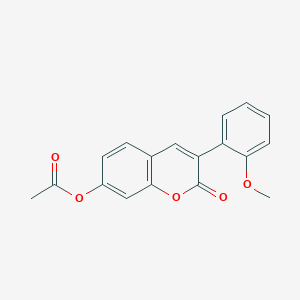
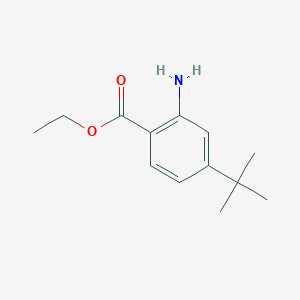
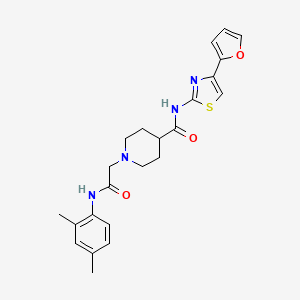
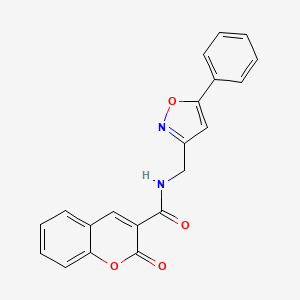
![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
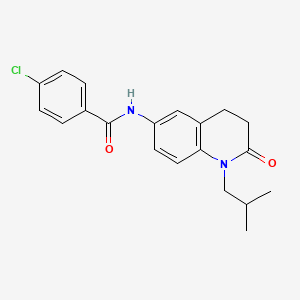
![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)

